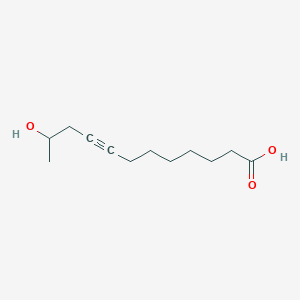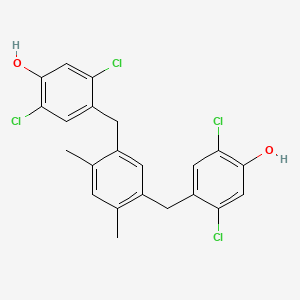![molecular formula C12H12FNO B14498190 {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol CAS No. 64630-48-4](/img/structure/B14498190.png)
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol can be achieved through various methods. One common approach involves the condensation of 2-fluorobenzylamine with pyrrole-2-carboxaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of 2-fluorobenzyl chloride and pyrrole in the presence of a base, such as sodium hydride, to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Riociguat: A soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Vericiguat: Another guanylate cyclase stimulator used for heart failure management.
1-[(2-Fluorophenyl)methyl]-4-methyl-pyrazol-3-amine: A related compound with similar structural features.
Uniqueness
{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
64630-48-4 |
|---|---|
Formule moléculaire |
C12H12FNO |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-7,15H,8-9H2 |
Clé InChI |
UMGAWYWPPNWBBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=CC=C2CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
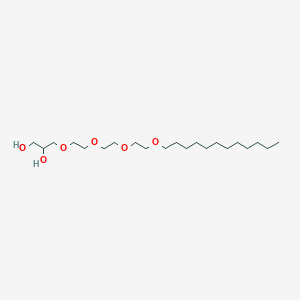
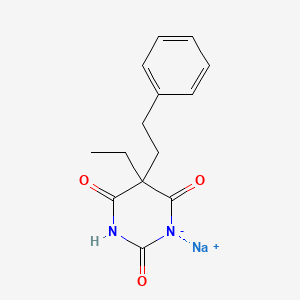
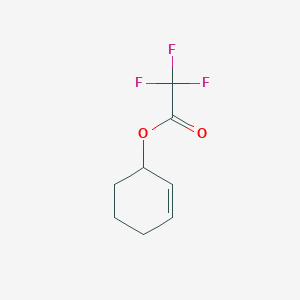

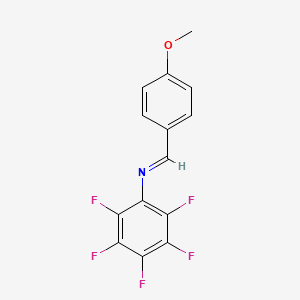
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

